![molecular formula C12H15N3O2 B3870727 [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea](/img/structure/B3870727.png)
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea
Overview
Description
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea is a complex organic compound featuring a furan ring, a cyclohexylidene group, and an amino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea typically involves the condensation of furan-2-carbaldehyde with cyclohexylideneamine, followed by the addition of urea. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different cyclohexylidene derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield cyclohexylidene derivatives with altered functional groups .
Scientific Research Applications
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of [(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: Similar in structure but contains a benzothiazole ring instead of a cyclohexylidene group.
(2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide: Contains a hydrazine carbothioamide group instead of an amino urea moiety.
Uniqueness
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea is unique due to its combination of a furan ring, a cyclohexylidene group, and an amino urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
[(Z)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-12(16)15-14-11-6-2-1-4-9(11)8-10-5-3-7-17-10/h3,5,7-8H,1-2,4,6H2,(H3,13,15,16)/b9-8+,14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJUJZLSGCEUHE-LSHJULRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(=CC2=CC=CO2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC(=O)N)/C(=C/C2=CC=CO2)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


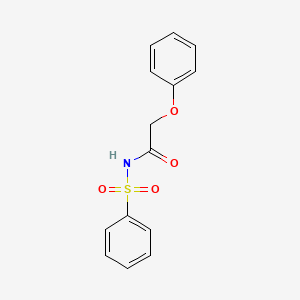
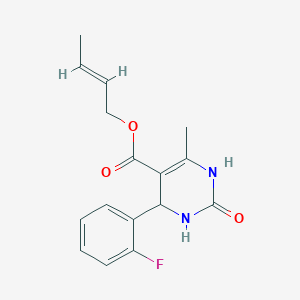
![N-[(E)-1-(1H-indol-3-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3870659.png)
![N'-[(E)-(4-bromophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3870668.png)
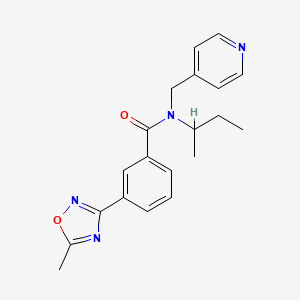
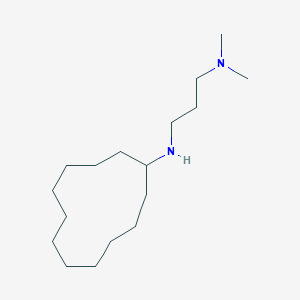


![N,N-diethyl-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3870705.png)
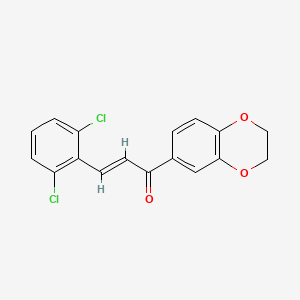
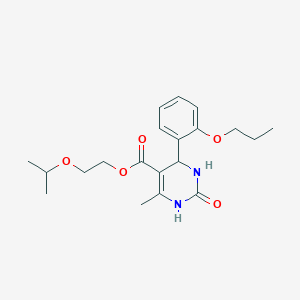
![N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870724.png)
![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B3870744.png)
